2-Bromo-1-(2-fluoropyridin-3-YL)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluoropyridin-3-yl)ethanone typically involves the bromination of 1-(2-fluoropyridin-3-yl)ethanone. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include ketones and alcohols, respectively.
Scientific Research Applications
2-Bromo-1-(2-fluoropyridin-3-yl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and probes for biological studies.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-fluoropyridin-3-yl)ethanone involves its reactivity as a brominated and fluorinated compound. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone
Uniqueness
2-Bromo-1-(2-fluoropyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable building block in the synthesis of specialized organic molecules and pharmaceutical compounds .
Properties
Molecular Formula |
C7H5BrFNO |
---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
2-bromo-1-(2-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5BrFNO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2 |
InChI Key |
NOXWVWKWMQBJRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)CBr |
Origin of Product |
United States |
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